2-(3-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid

Description

Chemical Structure and Properties

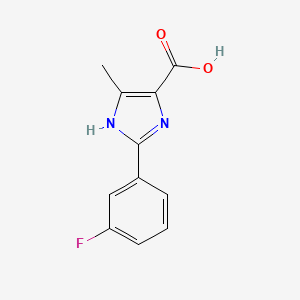

2-(3-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid (CAS: 1048918-18-8) is a fluorinated imidazole derivative with the molecular formula C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol . The compound features:

- A 3-fluorophenyl group at position 2 of the imidazole ring.

- A methyl substituent at position 2.

- A carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDWARHJYIGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192092 | |

| Record name | 2-(3-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048918-18-8 | |

| Record name | 2-(3-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048918-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

The compound 2-(3-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid (CAS: 1048918-18-8) has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that derivatives of imidazole compounds possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Research

Inhibition of Cancer Cell Proliferation :

Recent studies have explored the potential of imidazole derivatives in inhibiting cancer cell proliferation. Specifically, this compound has been tested against human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Enzyme Inhibition

Targeting Enzymatic Pathways :

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which play crucial roles in cancer progression and other diseases .

Neurological Research

Neuroprotective Effects :

Emerging research suggests that imidazole derivatives may offer neuroprotective benefits. Preliminary studies indicate that this compound could mitigate neuronal damage in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human breast cancer cell lines to assess the anticancer properties of the compound. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer activity.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

Variations in the fluorine position on the phenyl ring significantly alter physicochemical and biological properties.

The 3-fluoro isomer may exhibit enhanced electron-withdrawing effects compared to the 4-fluoro analog, influencing solubility and interaction with hydrophobic binding pockets .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters electronic and steric properties.

Impact on Pharmacokinetics : Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative metabolism, whereas chlorine may increase lipophilicity but reduce metabolic stability .

Benzimidazole vs. Imidazole Core

Replacing the imidazole ring with a benzimidazole system introduces a fused benzene ring, altering planarity and binding interactions.

Biological Implications : Benzimidazole derivatives often exhibit stronger DNA intercalation or kinase inhibition due to increased planarity, whereas imidazoles may favor enzyme active sites with smaller cavities .

Substituent Modifications on the Phenyl Ring

Introducing bulkier or electron-withdrawing groups on the phenyl ring can drastically alter activity.

Synthetic Challenges : Bulkier groups like trifluoromethoxy require specialized coupling reagents or protecting group strategies during synthesis .

Research Findings and Implications

Pharmacological Potential

- Angiotensin II Receptor Antagonism : CV-11974 (an imidazole derivative) showed IC₅₀ values of 1.12 × 10⁻⁷ M in bovine adrenal cortical membrane assays, highlighting the role of fluorine in enhancing binding affinity .

- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated oxidation, as seen in PF-03491165, a fluorophenyl imidazole with extended half-life .

Biological Activity

2-(3-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Biological Activity Data

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 | |

| This compound | Escherichia coli | 12.5 |

Study on Antimalarial Activity

In a study focused on optimizing compounds for antimalarial activity, it was found that imidazole derivatives could inhibit the PfATP4 enzyme associated with Plasmodium falciparum. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity .

HIV-1 Integrase Inhibition

Another significant study investigated the ability of imidazole-based compounds to inhibit HIV-1 integrase (IN). The results indicated that certain derivatives could disrupt the IN-LEDGF/p75 interaction, showing percentage inhibition rates exceeding 50% in vitro . Notably, compounds with a para-fluorophenyl moiety demonstrated enhanced binding affinity due to hydrogen bonding interactions with key amino acids in the active site.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate metabolic stability in human liver microsomes, indicating potential for further development as a therapeutic agent .

Q & A

Q. How can researchers address contradictions in biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.